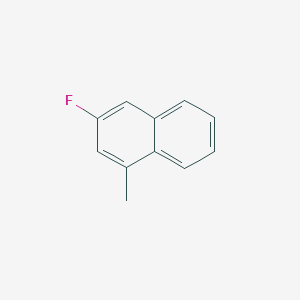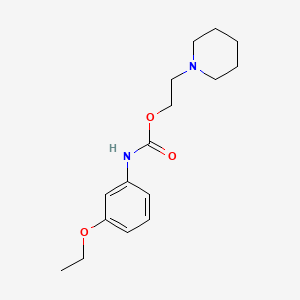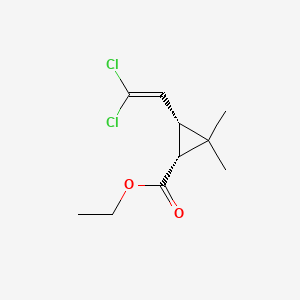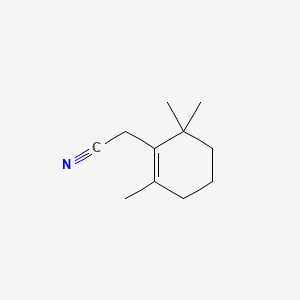
meso-Tetratolylporphyrin-Pt(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
meso-Tetratolylporphyrin-Pt(II): is a platinum complex of meso-tetratolylporphyrin, a derivative of porphyrin Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of meso-tetratolylporphyrin typically involves the condensation of pyrrole with tolyl aldehyde under acidic conditions. This process can be carried out using the Adler-Longo method, which involves heating the reactants in an acidic medium such as propionic acid. The resulting porphyrin is then metallated with platinum salts to form meso-Tetratolylporphyrin-Pt(II).
Industrial Production Methods: Industrial production of meso-tetratolylporphyrin and its platinum complex may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The metallation step is crucial and typically involves the use of platinum chloride or platinum acetate in a suitable solvent.
化学反应分析
Types of Reactions: meso-Tetratolylporphyrin-Pt(II) can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: Reduction reactions can lead to the formation of lower oxidation state complexes.
Substitution: Ligand substitution reactions are common, where the platinum center can exchange ligands with other donor molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using donor solvents like acetonitrile or pyridine.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) species.
科学研究应用
meso-Tetratolylporphyrin-Pt(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
Biology: The compound is studied for its potential in photodynamic therapy, where it can generate reactive oxygen species to kill cancer cells.
Medicine: Research is ongoing into its use as a diagnostic agent in imaging techniques.
Industry: It is used in the development of sensors and electronic devices due to its unique photophysical properties.
作用机制
The mechanism of action of meso-Tetratolylporphyrin-Pt(II) involves its ability to interact with molecular targets through coordination chemistry. The platinum center can form bonds with various ligands, influencing the electronic properties of the compound. This interaction can lead to the generation of reactive species, which are crucial in catalytic and therapeutic applications.
相似化合物的比较
meso-Tetraphenylporphyrin-Pt(II): Similar in structure but with phenyl groups instead of tolyl groups.
meso-Tetraarylporphyrin-Pt(II): A broader category that includes various aryl-substituted porphyrins.
Uniqueness: meso-Tetratolylporphyrin-Pt(II) is unique due to the presence of tolyl groups, which can influence its solubility, stability, and reactivity. These properties make it particularly suitable for specific applications in catalysis and medicine.
属性
分子式 |
C48H36N4Pt |
|---|---|
分子量 |
863.9 g/mol |
IUPAC 名称 |
platinum(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4.Pt/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |
InChI 键 |
KNZZQCQLHGPSGT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI)](/img/structure/B13753120.png)

![7-benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13753144.png)



![Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13753163.png)

![Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl-](/img/structure/B13753178.png)
![2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13753180.png)


